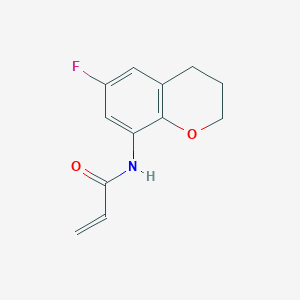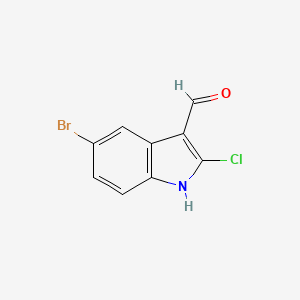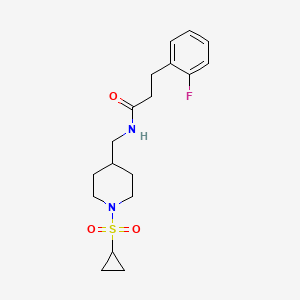
N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-NMN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of anti-aging and neurodegenerative diseases.
Applications De Recherche Scientifique
Fluorescent Analog for Coenzyme Studies
N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, as a derivative related to nicotinamide, shares relevance with research on nicotinamide adenine dinucleotide (NAD+) analogs. For instance, nicotinamide 1,N(6)-ethenoadenine dinucleotide has been synthesized as a fluorescent analog of NAD+, exhibiting potential in studying enzyme-catalyzed reactions due to its unique spectroscopic properties. This analog demonstrates activity as a substitute for NAD+ in dehydrogenase-catalyzed reactions, highlighting its utility in biochemical assays and molecular biology research (Barrio, Secrist, & Leonard, 1972).
Cellular Energy Metabolism and Cytoprotection
Nicotinamide plays a critical role in cellular energy metabolism and influences oxidative stress, modulating pathways tied to cellular survival and death. Its involvement in numerous oxidation-reduction reactions makes it an antioxidant, which has implications for understanding the molecular mechanisms of diseases and potential therapeutic applications. Nicotinamide's ability to block cellular inflammatory cell activation and modulate pathways involving sirtuins, Akt, and other proteins underscores its significance in research on immune dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Hou, & Shang, 2009).
Antioxidant Properties and Neuroprotection
Further research into nicotinamide derivatives has shown their capacity as potent antioxidants, capable of protecting cellular membranes against oxidative damage induced by reactive oxygen species (ROS). This property is especially relevant in the context of brain health, where oxidative stress plays a significant role in the pathogenesis of neurodegenerative diseases. Studies suggest that nicotinamide and its derivatives can protect against protein oxidation and lipid peroxidation in brain mitochondria, offering insights into potential neuroprotective strategies (Kamat & Devasagayam, 1999).
Role in DNA Damage Repair
Nicotinamide has also been studied for its ability to stimulate DNA repair in human lymphocytes following exposure to UV irradiation and other DNA-damaging agents. This highlights its potential role in enhancing the cellular repair mechanism, which could be beneficial in reducing the mutagenic and carcinogenic effects of DNA damage. Such properties make nicotinamide derivatives valuable for research in cancer biology and therapeutic development (Berger & Sikorski, 1980).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-13-4-5-15(16(9-13)23-2)20-18(21)12-3-6-17(19-10-12)25-14-7-8-24-11-14/h3-6,9-10,14H,7-8,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABZSYIGWDXYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

![N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2378119.png)


![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)
![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2378123.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2378126.png)

![7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378131.png)
![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)

